3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound features an ethoxy group at the 3-position, a methylthio group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Ethoxylation: The 3-position of the thiophene ring is ethoxylated using ethyl iodide in the presence of a strong base like sodium hydride.
Methylthiolation: The 5-position is then methylthiolated using methylthiol in the presence of a suitable catalyst such as copper(I) thiophene-2-carboxylate.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy and methylthio groups can influence the compound’s binding affinity and specificity for these targets. In materials science, the compound’s electronic properties are crucial for its function in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the ethoxy and methylthio groups, making it less versatile in certain applications.
3-Ethoxy-2-thiophenecarboxylic acid:
5-Methylthio-2-thiophenecarboxylic acid: Lacks the ethoxy group, which can influence its solubility and reactivity.
Uniqueness
3-Ethoxy-5-(methylthio)thiophene-2-carboxylic acid is unique due to the presence of both ethoxy and methylthio groups, which enhance its chemical versatility and potential applications. These functional groups allow for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10O3S2 |
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Molecular Weight |
218.3 g/mol |
IUPAC Name |
3-ethoxy-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3S2/c1-3-11-5-4-6(12-2)13-7(5)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
SQIZWFJLCKZVGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1)SC)C(=O)O |
Origin of Product |
United States |
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